molecular formula C6H13ClFNO B2616451 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-26-1

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride

Cat. No.: B2616451
CAS No.: 2344685-26-1
M. Wt: 169.62
InChI Key: XROVYCUNDYQYBC-KYOXOEKESA-N
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Description

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride is a fluorinated cyclobutane derivative featuring an aminomethyl (-CH₂NH₂) group, a fluorine atom at the 3-position of the cyclobutane ring, and a hydroxymethyl (-CH₂OH) substituent. The hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name

[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROVYCUNDYQYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride typically involves the following steps:

    Cyclobutyl Formation: The initial step involves the formation of a cyclobutyl ring, which can be achieved through cyclization reactions.

    Aminomethylation: The aminomethyl group is introduced via a nucleophilic substitution reaction using reagents like formaldehyde and ammonia.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Pyrazole Ring Formation

The 3,5-dimethyl-1H-pyrazole moiety is synthesized through condensation reactions. A representative pathway involves:

  • Hydrazine reaction : Reaction of hydrazine with a diketone (e.g., pentane-2,4-dione) to form the pyrazole ring.

  • Methylation : Post-cyclization alkylation at positions 3 and 5 using methylating agents (e.g., methyl iodide or dimethyl sulfate) .

Final Assembly via Alkylation

The dihydropyridazin-3-one core is functionalized with the azetidine-quinazoline fragment via:

  • Alkylation : Reaction of the dihydropyridazinone’s methyl group with the azetidine-quinazoline moiety, likely using coupling reagents (e.g., HATU or EDC) or nucleophilic substitution.

Molecular Characteristics

Parameter Value Reference
Molecular FormulaC₂₁H₂₀FN₇O
Molecular Weight405.4 g/mol
CAS Number2200703-32-6

DFT Analysis

Density Functional Theory (DFT) studies on similar pyrazole derivatives reveal:

  • Reactivity : The pyrazole ring’s electron-deficient nature facilitates nucleophilic attack, critical for coupling reactions .

  • Stability : Bond lengths and angles (e.g., C3–N7 ≈ 1.30 Å, N–N ≈ 1.38 Å) indicate partial double-bond character in the pyrazole ring, contributing to thermal stability .

Spectroscopic Confirmation

NMR and mass spectrometry data for analogous compounds (e.g., 3,5-dimethylpyrazole derivatives) show:

  • ¹H NMR : Sharp singlets for methyl groups (δ 2.25–2.41 ppm) and aromatic protons (δ 6.15–8.67 ppm) .

  • MS : Molecular ion peaks consistent with the molecular formula .

Reaction Challenges and Optimization

  • Steric hindrance : The bulky azetidine-quinazoline fragment may complicate coupling reactions, requiring catalysts (e.g., Grubbs catalyst) or high-temperature conditions.

  • Regioselectivity : Fluorination at position 7 of quinazoline demands precise control to avoid off-target substitution.

  • Cyclization efficiency : Dihydropyridazinone formation may require acidic/basic conditions to drive ring closure.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics facilitate the exploration of new reaction mechanisms and the development of innovative synthetic methodologies. The fluorine atom enhances its reactivity, allowing for diverse chemical transformations.

Biological Research

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is studied as a biochemical probe due to its ability to interact with biological macromolecules. The fluorinated cyclobutyl ring can provide insights into enzyme-substrate interactions and protein-ligand binding. Preliminary studies suggest that compounds with similar structures may exhibit significant pharmacological effects, including potential interactions with neurotransmitter systems and antibacterial properties .

Medical Applications

The compound is being investigated for its therapeutic potential in various medical fields, particularly neurology and oncology. Its unique structural features may allow it to modulate biological pathways effectively. Research efforts are focused on understanding its mechanism of action, which involves binding to specific molecular targets, potentially influencing enzyme activity and cellular signaling pathways .

Industrial Applications

In industry, this compound's unique properties make it suitable for developing advanced materials. The fluorinated structure imparts stability and resistance to degradation, making it applicable in coatings, adhesives, and polymers. Additionally, it could serve as a building block for novel polymers with tailored properties for drug delivery systems or functional materials .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Biochemical Probing: Research indicated that compounds similar in structure interact significantly with biological targets, suggesting potential therapeutic uses in drug discovery.
  • Pharmacological Screening: High-throughput screening techniques have been employed to evaluate binding affinity towards receptors involved in disease processes.
  • Material Science Investigations: Studies have focused on synthesizing novel polymers from this compound, exploring its potential in drug delivery systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, influencing their conformation and function. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride with five analogs, emphasizing substituent effects on molecular weight, polarity, and solubility:

Compound Name (CAS or Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends*
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride C₆H₁₂ClFNO ~183.6 3-F, 3-CH₂NH₂, 1-CH₂OH High (due to -OH and -NH₂)
3-Aminocyclobutanol hydrochloride (1036260-25-9) C₄H₁₀ClNO 139.6 3-NH₂, 3-OH Very high (polar groups)
(3,3-Difluoro-cyclobutyl)methanamine HCl C₅H₈ClF₂N 163.6 3,3-diF, 1-CH₂NH₂ Moderate (reduced polarity)
[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol HCl (2919954-70-2) C₁₃H₂₀ClNO₂ 257.8 3-CH₂NH₂, 3-phenyl, 1-CH₂OH, 1-CH₂OH Low (aromatic hydrophobicity)
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₀H₁₂ClF₂NO₂ 255.7 2,4-diF-phenyl, ester (-COOCH₃), -NH₂ Moderate (ester vs. -OH)

Key Observations:

  • Fluorine Substitution: The mono-fluorinated target compound exhibits intermediate lipophilicity compared to the difluorinated analog and the non-fluorinated 3-aminocyclobutanol .
  • Polar Groups : The hydroxymethyl (-CH₂OH) group in the target compound increases water solubility relative to phenyl-containing analogs but reduces lipophilicity compared to ester derivatives .
  • Molecular Rigidity: Cyclobutane rings impose conformational restrictions, which may enhance binding specificity compared to flexible propanoate esters .

Pharmacological Potential (Inferred from Structural Analogs)

  • The target compound’s polar groups may reduce CNS side effects.
  • Antidepressant/Antipsychotic Activity : Amitriptyline hydrochloride () and related amines highlight the role of -NH₂ groups in neurotransmitter reuptake inhibition. The target compound’s rigidity could improve selectivity.

Biological Activity

The compound [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride, often referred to in the literature as a cyclobutane derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the mechanisms underlying its activity, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclobutane ring with an amino group and a fluorine atom attached, which may influence its interaction with biological targets. The synthesis typically involves the following steps:

  • Formation of the Cyclobutane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : Aminomethyl and fluorine groups are introduced via nucleophilic substitution reactions or similar methods.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as dihydrofolate reductase, which is essential for nucleotide synthesis in rapidly dividing cells, thus showing potential as an anticancer agent.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Neuroprotective Effects : Animal models indicate potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on glioblastoma cells. Results demonstrated a significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound .
  • Neuroprotection in Rodent Models : Another investigation focused on the neuroprotective effects in models of neurodegeneration. The compound showed a reduction in neuronal loss and improved cognitive function metrics compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
NeuroprotectiveReduction in neuronal loss
Enzyme InhibitionInhibition of dihydrofolate reductase
Apoptosis InductionIncreased markers for apoptosis

Q & A

Basic Research Questions

Q. What are the validated chromatographic methods for analyzing the purity of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride?

  • Answer : Thin-layer chromatography (TLC) using silica gel R1 with a mobile phase of ethyl acetate:glacial acetic acid:hydrochloric acid:water (11:7:1:1) is recommended for initial purity screening. Detection involves spraying with triketohydrindene/cadmium TS, heating at 90°C, and comparing spot intensities against reference standards . For higher sensitivity, reverse-phase HPLC with UV detection at 254 nm (using a C18 column and methanol/water gradient) can quantify impurities at levels below 0.1% .

Q. How can the structural integrity of the cyclobutane ring be confirmed in this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key diagnostic signals include:

  • ¹H NMR : Fluorine coupling (J ~ 50 Hz) on the cyclobutane protons (δ ~ 3.5–4.5 ppm).
  • ¹³C NMR : Distinct deshielded carbons for the fluorinated cyclobutane (δ ~ 95–100 ppm) and the aminomethyl group (δ ~ 40–45 ppm).
    X-ray crystallography provides definitive confirmation of the strained cyclobutane geometry and fluorine positioning .

Q. What synthetic routes are reported for [3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride?

  • Answer : A common pathway involves:

Fluorination of a cyclobutanone precursor using DAST (diethylaminosulfur trifluoride).

Reductive amination with benzylamine to install the aminomethyl group.

Hydrolysis of the benzyl protecting group under acidic conditions.

Final hydrochloride salt formation via HCl gas bubbling in ethanol .
Yields typically range from 40–60%, with purity >95% after recrystallization.

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride?

  • Answer : Stability studies show:

  • Aqueous solutions : Degradation occurs at pH >7 due to hydrolysis of the fluorocyclobutane ring. Half-life at pH 7.4 (37°C): ~48 hours.
  • Organic solvents : Stable in methanol or acetonitrile for >30 days at 4°C.
    Stabilizers like 0.1% ascorbic acid in aqueous buffers reduce oxidation of the aminomethyl group .

Q. What are the key challenges in quantifying trace impurities (e.g., 3-aminophenol) in this compound?

  • Answer : Impurity profiling requires:

  • Derivatization : Reaction with 4-amino-N,N-diethylaniline sulfate and cyclohexane extraction to enhance UV detection sensitivity for 3-aminophenol (LOQ: 0.01%) .
  • HPLC-MS/MS : Using a C8 column with 0.1% formic acid in water/acetonitrile gradient to separate positional isomers (e.g., 2- vs. 3-fluorocyclobutane derivatives) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, favoring SN2 reactions at the aminomethyl site.
  • Cyclobutane ring strain lowers activation energy for ring-opening reactions by ~10 kcal/mol compared to unstrained analogs .

Q. What analytical discrepancies arise when comparing TLC and HPLC purity data for this compound?

  • Answer : TLC may underestimate polar degradation products (e.g., methanol-adducts) due to poor resolution, whereas HPLC with a polar stationary phase (e.g., HILIC) detects these at 0.05–0.2% levels. Cross-validation using both methods is advised for batch release .

Methodological Considerations

Q. How to resolve enantiomeric impurities in the synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol hydrochloride?

  • Answer : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC) and hexane/isopropanol (80:20) mobile phase resolves enantiomers (α = 1.2). Enantiomeric excess >99% is achievable via chiral auxiliary-mediated synthesis .

Q. What in vitro assays are suitable for studying the compound’s metabolic stability?

  • Answer : Use human liver microsomes (HLM) with NADPH cofactor:

  • Incubate at 1 µM compound for 60 minutes.
  • Quench with acetonitrile and analyze via LC-MS for hydroxylated metabolites (m/z +16).
  • Intrinsic clearance (Clint) values <10 mL/min/kg suggest high metabolic stability .

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